Benzeneacetonitrile,4-(cyclopropylcarbonyl)-
Overview
Description
It is used in the treatment of depression, anxiety, and obsessive-compulsive disorder.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- can be synthesized through the reaction of benzyl chloride with potassium cyanide or sodium cyanide. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods
In industrial settings, the production of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- involves large-scale synthesis using similar methods as in laboratory settings but with enhanced safety measures and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is a versatile compound with applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Employed in the treatment of mental health disorders such as depression and anxiety.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- involves its interaction with neurotransmitter systems in the brain. It primarily targets the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and thereby exerting its antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar therapeutic uses.
Imipramine: Also used to treat depression and anxiety.
Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.
Uniqueness
Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties and therapeutic effects compared to other tricyclic antidepressants.
Properties
IUPAC Name |
2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVCRQKOIMTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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